molecular formula C11H14INS B13314883 N-(2-iodophenyl)thian-4-amine

N-(2-iodophenyl)thian-4-amine

Cat. No.: B13314883
M. Wt: 319.21 g/mol
InChI Key: JTLGRXLCTOTIKW-UHFFFAOYSA-N
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Description

N-(2-iodophenyl)thian-4-amine is a sulfur-containing heterocyclic amine comprising a tetrahydrothiopyran (thian) ring with an amine group at the 4-position and a 2-iodophenyl substituent. The iodine atom introduces steric bulk and polarizability, making the compound valuable in pharmaceutical design (e.g., as a halogen bond donor) and materials science.

Properties

Molecular Formula

C11H14INS

Molecular Weight

319.21 g/mol

IUPAC Name

N-(2-iodophenyl)thian-4-amine

InChI

InChI=1S/C11H14INS/c12-10-3-1-2-4-11(10)13-9-5-7-14-8-6-9/h1-4,9,13H,5-8H2

InChI Key

JTLGRXLCTOTIKW-UHFFFAOYSA-N

Canonical SMILES

C1CSCCC1NC2=CC=CC=C2I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the palladium-catalyzed tandem reaction, which involves the use of palladium catalysts to facilitate the formation of the desired product . This method is advantageous due to its efficiency and the ability to produce high yields under mild conditions.

Industrial Production Methods

Industrial production of N-(2-iodophenyl)thian-4-amine may involve large-scale synthesis using similar palladium-catalyzed reactions. The scalability of this method makes it suitable for industrial applications, ensuring consistent quality and high yield of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(2-iodophenyl)thian-4-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the iodine atom to a less reactive group.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

N-(2-iodophenyl)thian-4-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and interactions due to its unique structure.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-(2-iodophenyl)thian-4-amine exerts its effects involves interactions with specific molecular targets. The iodine atom and thian-4-amine group can participate in various chemical reactions, influencing biological pathways and molecular interactions. The exact mechanism may vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares N-(2-iodophenyl)thian-4-amine with key analogs, emphasizing substituent effects, synthesis, and applications:

Compound Name Substituents/Backbone Molecular Formula Molecular Weight (g/mol) Synthesis Method Applications/Notes References
This compound Thian-4-amine + 2-iodophenyl C₁₁H₁₄INS* ~307.2 Likely Pd-catalyzed coupling or SNAr Pharmaceutical intermediates, halogen bonding [5, 8]
N-(3-bromo-4-fluorophenyl)thian-4-amine Thian-4-amine + 3-bromo-4-fluorophenyl C₁₁H₁₃BrFNS 290.20 Substitution or coupling High-purity API intermediate [13]
N-(propan-2-yl)thian-4-amine Thian-4-amine + isopropyl C₈H₁₇NS 159.29 Alkylation of thian-4-amine Soluble intermediate for organic synthesis [15]
N-(2-iodophenyl)furan-2-carboxamide Furan-2-carboxamide + 2-iodophenyl C₁₁H₈INO₂ 345.10 Amidation of 2-iodoaniline Materials science, synthetic precursor [6]
N-[(2-Iodophenyl)diphenylmethyl]-1,3-thiazol-2-amine Thiazol-2-amine + diphenylmethyl-2-iodophenyl C₂₀H₁₆IN₂S 459.23 Oxidative addition to Pd complexes Catalysis studies, complex formation [5]

*Estimated based on analogous structures.

Key Observations:

  • Substituent Effects: Iodine vs. Aromatic vs. Aliphatic Substituents: Aliphatic groups (e.g., isopropyl in N-(propan-2-yl)thian-4-amine) improve solubility but reduce aromatic interaction capabilities .
  • Synthesis :
    • Iodo-substituted compounds often require Pd catalysts for efficient coupling, as seen in ’s oxidative addition to Pd complexes .
    • Amide derivatives (e.g., N-(2-iodophenyl)furan-2-carboxamide) are synthesized via straightforward amidation with high yields (69–81%) .
  • Applications :
    • Thian-4-amine derivatives with halogenated aryl groups are prioritized in pharmaceutical intermediates due to bioactivity .
    • Iodoaryl-thiazol-2-amines (e.g., T136) demonstrate utility in catalysis and coordination chemistry .

Research Findings and Trends

Reactivity :

  • The thian ring’s sulfur atom may confer unique electronic properties, influencing reactivity in substitution reactions compared to oxygen-containing analogs (e.g., furan derivatives) .
  • Steric hindrance from the 2-iodophenyl group may slow nucleophilic attack, necessitating optimized conditions for coupling .

Biological Activity :

  • Halogenated aryl amines exhibit enhanced binding to biomolecular targets via halogen bonds. For example, bromo/fluoro analogs are used in API synthesis, suggesting this compound could serve similar roles .

Material Science :

  • While focuses on thiophen-2-amine derivatives for optoelectronics, the thian backbone’s sulfur could similarly modulate electronic properties in conjugated systems .

Biological Activity

N-(2-Iodophenyl)thian-4-amine is an intriguing compound due to its unique structural characteristics and potential biological activities. This article explores its biological activity, synthesis methods, and applications, supported by relevant data and findings from various studies.

Chemical Structure and Properties

This compound features a thian (thiophene) ring substituted with an amino group and an iodine atom on a phenyl group. Its molecular formula is C7H8NS\text{C}_7\text{H}_8\text{N}\text{S}, which contributes to its unique reactivity and biological properties. The presence of the iodine atom enhances its lipophilicity, potentially improving membrane permeability and biological activity through mechanisms such as halogen bonding.

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Properties : Similar compounds have shown effectiveness against a range of microbial pathogens. The iodine substituent may enhance these properties through increased reactivity and interaction with microbial membranes.
  • Anticancer Effects : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. For instance, derivatives of this compound have demonstrated moderate antiproliferative effects against various cancer cell lines, indicating potential therapeutic applications in oncology.

The mechanism of action for this compound involves its interaction with specific molecular targets within biological systems. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to various receptors or enzymes. Additionally, the thian-4-amine structure may modulate biological pathways, enhancing its therapeutic potential.

Synthesis Methods

Several methods for synthesizing this compound have been reported:

  • Direct Halogenation : This method involves the introduction of the iodine atom onto the phenyl group through electrophilic aromatic substitution.
  • Cross-Coupling Reactions : Utilizing palladium-catalyzed reactions to form carbon-carbon bonds between aryl halides and thiol derivatives.
  • Amination Reactions : Employing nucleophilic substitution to introduce the amino group onto the thian ring.

Case Study 1: Anticancer Activity

A study investigated the antiproliferative effects of this compound on various cancer cell lines. The results indicated that the compound exhibited significant cytotoxicity, with IC₅₀ values suggesting effective inhibition of cell growth in specific tumor types. The mechanism was linked to disruption of microtubule dynamics, similar to known chemotherapeutic agents .

Case Study 2: Antimicrobial Efficacy

Another study assessed the antimicrobial properties of related compounds. This compound demonstrated promising activity against both Gram-positive and Gram-negative bacteria, with efficacy attributed to its ability to disrupt bacterial cell membranes.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesUnique Properties
N-(2-chlorophenyl)thian-4-amineChlorine substituent on phenylEnhanced electrophilicity due to chlorine
N-(4-bromophenyl)thian-4-amineBromine substituent on phenylIncreased reactivity in cross-coupling reactions
N-(3-nitrophenyl)thian-4-amineNitro substituent on phenylStronger electron-withdrawing effects
This compound Iodine substituent on phenylEnhanced reactivity and diverse synthetic pathways

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